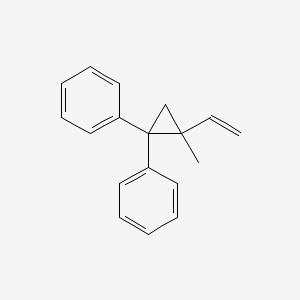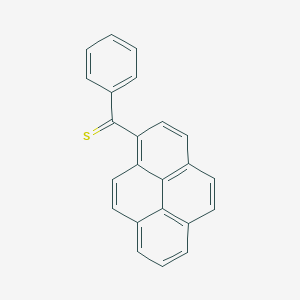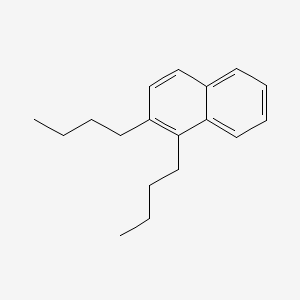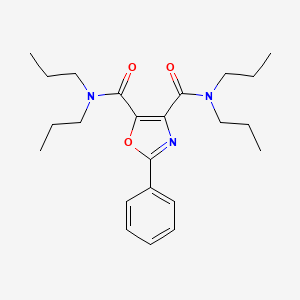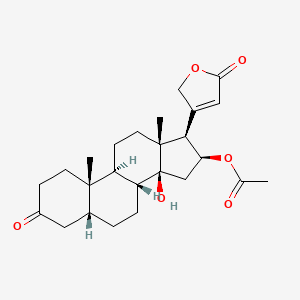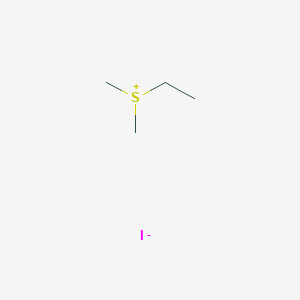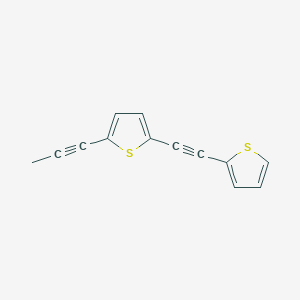
Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves the functionalization of the thiophene ring. Common methods include:
Sonogashira Coupling: This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides.
Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale catalytic processes, ensuring high yield and purity. The specific conditions and catalysts used can vary depending on the desired derivative.
Chemical Reactions Analysis
Types of Reactions
Thiophene derivatives can undergo various chemical reactions, including:
Oxidation: Thiophene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Thiophene derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Some thiophene derivatives exhibit biological activity and are studied for their potential as pharmaceuticals.
Medicine: Investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the production of conductive polymers, organic semiconductors, and dyes.
Mechanism of Action
The mechanism of action of thiophene derivatives depends on their specific structure and application. In biological systems, they may interact with enzymes or receptors, affecting cellular pathways. In materials science, their electronic properties are exploited in the design of conductive materials.
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds like furan and pyrrole:
Furan: Contains an oxygen atom instead of sulfur. Generally less stable than thiophene.
Pyrrole: Contains a nitrogen atom. Often more reactive than thiophene.
Similar Compounds
- 2,5-Dimethylthiophene
- 2-Thiophenecarboxaldehyde
- Thiophene-2-carboxylic acid
Properties
CAS No. |
36687-69-1 |
|---|---|
Molecular Formula |
C13H8S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-prop-1-ynyl-5-(2-thiophen-2-ylethynyl)thiophene |
InChI |
InChI=1S/C13H8S2/c1-2-4-12-8-9-13(15-12)7-6-11-5-3-10-14-11/h3,5,8-10H,1H3 |
InChI Key |
ZGJINZFFSXDNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


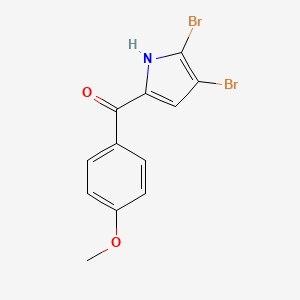
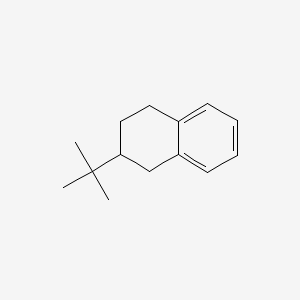
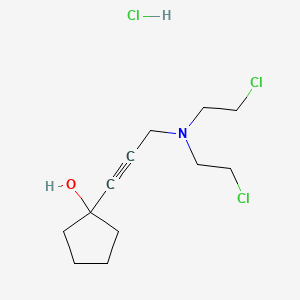
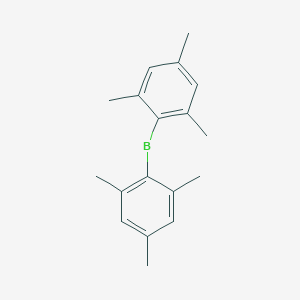
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)
